molecular formula C18H27N3O2 B237779 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide

Cat. No. B237779
M. Wt: 317.4 g/mol
InChI Key: KGFIAZUOCXTPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, also known as IBP or IBP-4i, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis in cancer cells. This compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has neuroprotective effects, reducing oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models. However, this compound's limitations include its potential toxicity and lack of specificity for certain targets. Further research is needed to determine the optimal dosage and delivery methods for this compound.

Future Directions

For N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide research include investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and delivery methods for this compound. Finally, research is needed to identify the specific targets of this compound and its mechanism of action in various diseases.

Synthesis Methods

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction and coupling reactions. The purity and yield of this compound can be improved through chromatographic techniques such as column chromatography or HPLC.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to cancer, this compound has been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
This compound has also been studied for its potential use in neurological disorders such as Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. This compound's neuroprotective effects are believed to be due to its ability to inhibit the production of reactive oxygen species and reduce neuroinflammation.

properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C18H27N3O2/c1-4-7-17(22)19-15-8-5-6-9-16(15)20-10-12-21(13-11-20)18(23)14(2)3/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,19,22)

InChI Key

KGFIAZUOCXTPNH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C

Origin of Product

United States

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